molecular formula C12H14ClN3 B1413465 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride CAS No. 1955561-32-6

2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B1413465
CAS No.: 1955561-32-6
M. Wt: 235.71 g/mol
InChI Key: COWIJCVVGWWCFD-UHFFFAOYSA-N
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Description

2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClN3 and a molecular weight of 235.71 g/mol. This compound has shown potential in various fields of research and industry, making it a subject of interest for scientists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of 1-phenylpyrazole with cyclopropanamine under specific conditions. One reported method involves heating 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one with hydrazine in dioxane to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, dioxane, and various oxidizing and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its effects on various biological targets.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclopropan-1-amine: This compound is structurally similar but lacks the pyrazole ring.

    1-Phenylpyrazole: This compound contains the pyrazole ring but does not have the cyclopropanamine moiety.

Uniqueness

2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride is unique due to its combination of a phenylpyrazole ring and a cyclopropanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11-12H,6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWIJCVVGWWCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN(N=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 3
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride

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